Decanophenone, 10-fluoro-
Description
Decanophenone (CAS 6048-82-4), also known as 1-phenyl-1-decanone or capriphenone, is an aromatic ketone with the molecular formula C₁₆H₂₄O and a molecular weight of 232.36 g/mol . It is characterized by a phenyl group attached to a 10-carbon aliphatic chain terminating in a ketone group. The compound typically appears as a white to yellow solid with a purity ≥95% and is stored at 2–8°C for stability . Its primary applications include use as an internal standard in liquid chromatography (LC) for pesticide analysis (e.g., cyfluthrin quantification) and as a reference analyte in studies of chromatographic retention behavior .
Properties
CAS No. |
399-24-6 |
|---|---|
Molecular Formula |
C16H23FO |
Molecular Weight |
250.35 g/mol |
IUPAC Name |
10-fluoro-1-phenyldecan-1-one |
InChI |
InChI=1S/C16H23FO/c17-14-10-5-3-1-2-4-9-13-16(18)15-11-7-6-8-12-15/h6-8,11-12H,1-5,9-10,13-14H2 |
InChI Key |
ISJROFCZRRHNQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCCCCF |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCCCCF |
Appearance |
Solid powder |
Other CAS No. |
399-24-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decanophenone, 10-fluoro-; 9-Fluorononyl phenyl ketone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Decanophenone belongs to the alkyl aryl ketone family. Key structural analogues include:

Key Observations :
- Retention Behavior: Decanophenone exhibits intermediate retention strength in hydrophilic interaction liquid chromatography (HILIC), positioned between acetophenone (weak) and octanophenone (strong). This property is critical for optimizing separation protocols .
- Fluorination typically enhances metabolic stability and lipophilicity in pharmaceuticals, as seen in 10-fluoro pentacycline analogues .
Physicochemical Properties
- Chromatographic Performance: In HILIC, decanophenone's elution volume remains stable across varying ammonium acetate concentrations (e.g., 60%–90% MeCN), unlike ionic markers like KBr, which exhibit concentration-dependent elution . Under high-temperature LC conditions, decanophenone's retention time decreases linearly with temperature, a trend shared with other alkyl aryl ketones .
- Synthetic Accessibility: Decanophenone is synthesized via Friedel-Crafts acylation, while fluorinated analogues (e.g., 10-fluoro pentacyclines) require specialized reagents like N-fluorobenzenesulfonimide (NFSI) .
Functional Comparisons
- Analytical Chemistry: Decanophenone serves as a robust internal standard in LC due to its consistent retention and compatibility with acetonitrile-based mobile phases . Fluorinated compounds (e.g., perfluorooctanoic acid) are prioritized in environmental toxicology studies but differ significantly in structure and application from decanophenone .
- Biological Activity: Unlike 10-fluoro pentacyclines (which show antibacterial efficacy), decanophenone lacks documented bioactivity, highlighting the role of fluorine in modulating pharmacological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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